3-(4-Methylbenzyl)pyrrolidin-3-ol
Description
3-(4-Methylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-methylbenzyl substituent attached to the same carbon. The compound’s structure combines a five-membered saturated nitrogen heterocycle with a para-methyl-substituted benzyl group, which confers distinct steric and electronic properties. Pyrrolidine derivatives are widely studied for their biological activity, often serving as intermediates in pharmaceuticals or ligands in catalysis.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-12(14)6-7-13-9-12/h2-5,13-14H,6-9H2,1H3 |
InChI Key |
MSZDKYLKTNWVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methylbenzyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with a suitable precursor, such as a pyrrolidine derivative, under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation or reduction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-(4-Methylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methylbenzyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism: 4-Methylbenzyl vs. 2-Methylbenzyl Substitution
A key structural analog is (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol (CAS 1289585-16-5), which differs only in the position of the methyl group on the benzyl substituent (ortho vs. para).
- Steric Effects : The para-substituted methyl group in 3-(4-Methylbenzyl)pyrrolidin-3-ol experiences less steric hindrance compared to the ortho-substituted isomer. This may enhance its reactivity in further functionalization (e.g., nucleophilic substitutions) .
- In contrast, ortho-substitution may induce torsional strain, altering conformational preferences .
Table 1: Comparison of Benzyl-Substituted Pyrrolidin-3-ol Derivatives
| Compound Name | Substituent Position | Molecular Formula | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|---|
| 3-(4-Methylbenzyl)pyrrolidin-3-ol | Para-methylbenzyl | C₁₂H₁₇NO | 191.27 | Low steric hindrance |
| (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol | Ortho-methylbenzyl | C₁₂H₁₇NO | 191.27 | Increased steric strain |
Substituent Type: Methyl vs. Halogenated Benzyl Groups
Comparison with 3-(3-Bromobenzyl)pyrrolidin-3-ol (CAS 1340533-86-9) and (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol highlights the impact of substituent electronegativity and size:
- Electronic Properties : Bromine (in 3-Bromobenzyl) and chlorine (in Dichloro-benzyl) are electron-withdrawing groups, reducing electron density on the benzyl ring. This contrasts with the electron-donating methyl group, which may enhance the compound’s lipophilicity and membrane permeability .
- Molecular Weight : Halogenated derivatives exhibit higher molar masses (e.g., 256.14 g/mol for 3-Bromobenzyl vs. 191.27 g/mol for 4-Methylbenzyl), affecting solubility and diffusion rates .
Table 2: Substituent Effects on Pyrrolidin-3-ol Derivatives
| Compound Name | Substituent | Molar Mass (g/mol) | Key Property |
|---|---|---|---|
| 3-(4-Methylbenzyl)pyrrolidin-3-ol | 4-Methylbenzyl | 191.27 | High lipophilicity |
| 3-(3-Bromobenzyl)pyrrolidin-3-ol | 3-Bromobenzyl | 256.14 | Enhanced polarity, heavier atom |
| (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol | 2,4-Dichlorobenzyl | 240.11 | Electron-deficient aromatic ring |
Stereochemical Variations
Stereoisomers such as (3S,4S)-4-methylpyrrolidin-3-ol (CAS 1932344-84-7) demonstrate the importance of chirality in pharmacological activity. While 3-(4-Methylbenzyl)pyrrolidin-3-ol’s stereochemistry is unspecified in the evidence, enantiomeric purity could influence binding affinity to biological targets (e.g., receptors or enzymes). For example, (3R)- and (3S)-configured pyrrolidinols in showed divergent antiviral activities, underscoring the need for stereochemical control in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
